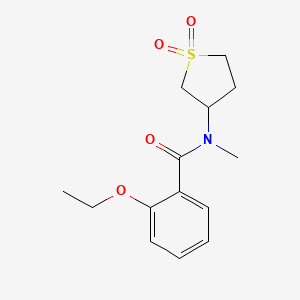

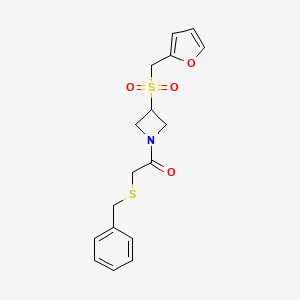

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-methylbenzamide, also known as A-804598, is a novel and selective antagonist of P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is involved in a variety of physiological and pathological processes, including inflammation, pain, and immune response. A-804598 has been extensively studied for its potential use in various scientific research applications, including neurobiology, immunology, and cancer research.

科学的研究の応用

Chemodivergent Annulations via C-H Activation : A study by Xu, Zheng, Yang, and Li (2018) details the chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides, realized via Rh(III)-catalyzed C-H activation. This process involves the sulfoxonium ylide acting as a carbene precursor under acid-controlled conditions (Xu, Zheng, Yang, & Li, 2018).

Synthesis and Characterization of Novel Aromatic Polyimides : Butt, Akhtar, Zafar-uz-Zaman, and Munir (2005) synthesized new diamines, including those similar in structure to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-methylbenzamide, and polymerized them with various anhydrides. They found that most polymers were soluble in organic solvents and had degradation temperatures ranging from 240°C to 550°C (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Sigma-2 Receptor Probe Development : Xu, Tu, Jones, Vangveravong, Wheeler, and Mach (2005) developed N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, a sigma-2 receptor probe, and evaluated its binding to sigma-2 receptors in vitro. This compound showed high affinity for sigma-2 receptors, indicating potential for further research in this area (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Creating Antibacterials with In Vivo Efficacy : Haydon et al. (2010) explored the structure-activity relationships of analogues of 3-Methoxybenzamide, a weak inhibitor of the bacterial cell division protein FtsZ. They identified potent antistaphylococcal compounds with improved pharmaceutical properties, highlighting the potential of such compounds in antibacterial applications (Haydon et al., 2010).

Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) : Withey and Bajic (2015) described a novel procedure for the synthesis of N,N-diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent. This study highlights the fundamental principles of carbonyl reactivity and potential new methods for amide bond formation (Withey & Bajic, 2015).

作用機序

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-3-19-13-7-5-4-6-12(13)14(16)15(2)11-8-9-20(17,18)10-11/h4-7,11H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEDTTHOHPNKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(C)C2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2648340.png)

![1-(4-chlorobenzyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2648342.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2648352.png)

![5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2648354.png)

![8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2648357.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2648358.png)

![3-(2-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648361.png)

![N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2648363.png)